molecular formula C9H3Cl2F3N2 B1592134 2,4-Dichloro-7-(trifluoromethyl)quinazoline CAS No. 396-02-1

2,4-Dichloro-7-(trifluoromethyl)quinazoline

Cat. No. B1592134
CAS RN: 396-02-1
M. Wt: 267.03 g/mol
InChI Key: PRJBXUBPUYNFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dichloro-7-(trifluoromethyl)quinazoline” is a chemical compound with the molecular formula C9H3Cl2F3N2 . It has an average mass of 267.035 Da and a mono-isotopic mass of 265.962524 Da . This compound is intended for research use only and is not for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-7-(trifluoromethyl)quinazoline” is represented by the formula C9H3Cl2F3N2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-7-(trifluoromethyl)quinazoline” include a molecular weight of 267.03 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

  • Quinazoline derivatives, including those similar to 2,4-Dichloro-7-(trifluoromethyl)quinazoline, exhibit significant biological activity. A study details the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, highlighting its potential biological applications (Xu Li-feng, 2011).
  • N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4, 6-diamine, a compound similar in structure, has shown potential biological activities, indicating the broad application spectrum of quinazoline derivatives in medicine (Yiqiang Ouyang et al., 2016).

Anticancer Applications

  • Certain quinazoline derivatives have demonstrated anticancer activity, acting as multitarget agents. For instance, a synthetically prepared quinazoline derivative showed effective cytotoxic/antiproliferative activity on human tumor cell line HeLa (R. Ovádeková et al., 2005).
  • Synthesis and method optimization of 2,3,7-trisubstituted Quinazoline derivatives have been explored for targeting EGFR-tyrosine kinase as antitumor agents, highlighting their potential in cancer treatment (M. Noolvi & H. Patel, 2013).

Applications in Imaging and Diagnostics

  • Rhenium and technetium complexes bearing quinazoline derivatives have been investigated for potential use in 99mTc biomarker imaging for EGFR-TK, demonstrating the utility of these compounds in diagnostic imaging (C. Fernandes et al., 2008).

Optoelectronic Materials

  • Quinazoline derivatives are also used in the synthesis and application of optoelectronic materials. Recent research has focused on the creation of novel optoelectronic materials incorporating quinazoline and pyrimidine fragments, highlighting their significance in electronic devices and luminescent elements (G. Lipunova et al., 2018).

Safety And Hazards

The safety data sheet for “2,4-Dichloro-7-(trifluoromethyl)quinazoline” advises that it is for R&D use only and not for medicinal, household, or other uses .

properties

IUPAC Name

2,4-dichloro-7-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2/c10-7-5-2-1-4(9(12,13)14)3-6(5)15-8(11)16-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJBXUBPUYNFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614375
Record name 2,4-Dichloro-7-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-7-(trifluoromethyl)quinazoline

CAS RN

396-02-1
Record name 2,4-Dichloro-7-(trifluoromethyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=396-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-7-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-7-(trifluoromethyl)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-7-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-7-(trifluoromethyl)quinazoline
Reactant of Route 3
2,4-Dichloro-7-(trifluoromethyl)quinazoline
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-7-(trifluoromethyl)quinazoline
Reactant of Route 5
2,4-Dichloro-7-(trifluoromethyl)quinazoline
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-7-(trifluoromethyl)quinazoline

Citations

For This Compound
1
Citations
P Yu, W Cao, S Yang, Y Wang, A Xia, X Tan… - Journal of Molecular …, 2022 - Elsevier
Quinazoline scaffold has shown excellent antitumor activity and has aroused public attention because of its low toxicity, high efficiency and unique mode of action. In this paper, five …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.